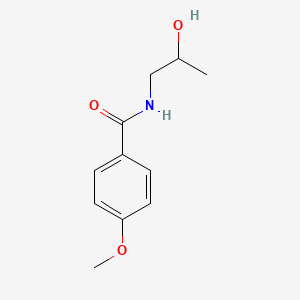

N-(2-hydroxypropyl)-4-methoxybenzamide

Description

N-(2-Hydroxypropyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group linked to a 2-hydroxypropylamine moiety. Benzamides are widely explored in pharmaceutical and materials science due to their versatility in drug design, particularly in targeting enzymes (e.g., EGFR) or serving as biodegradable conjugates for controlled drug delivery .

Properties

IUPAC Name |

N-(2-hydroxypropyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)7-12-11(14)9-3-5-10(15-2)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRWVVSXTXKXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Esterification: 4-methoxybenzoic acid is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.

Amidation: The methyl ester is then reacted with 2-hydroxypropylamine in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of N-(2-oxopropyl)-4-methoxybenzamide.

Reduction: Formation of N-(2-hydroxypropyl)-4-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxypropyl)-4-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.

Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.

Biology: It is used in studies related to enzyme inhibition and protein binding.

Industry: It serves as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by altering the activity of its targets.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

- Structure : Features a 3-methylbenzamide core with a bulky 2-hydroxy-1,1-dimethylethyl group.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.

- Key Properties: Melting point: Not explicitly stated, but confirmed via X-ray crystallography. Applications: Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, highlighting its utility in synthetic chemistry .

N-(1-Isopropyl-7-Methyl-2-Oxo-4-Phenyl-1,2-Dihydroquinazolin-6-Yl)-4-Methoxybenzamide (7j) ()

- Structure: Combines a 4-methoxybenzamide group with a quinazolinone scaffold.

- Key Properties: Docking score: −9.65 kcal/mol with EGFR TKD (PDB:1M17), indicating strong binding affinity.

- Comparison: The absence of a quinazolinone scaffold in the target compound may limit its direct anticancer efficacy but could simplify synthesis and reduce toxicity.

N-(6-Aminohexyl)-4-Methoxybenzamide ()

Reagents and Conditions

- Target Compound : Likely synthesized via amide coupling (e.g., HBTU, EDC) between 4-methoxybenzoic acid derivatives and 2-hydroxypropylamine, similar to methods in and .

- Analogues: 7j (): Synthesized using carbodiimide-mediated coupling. N-(6-Aminohexyl)-4-Methoxybenzamide (): Employed solid-phase synthesis with HOBt/EDC.

Yield and Purity

- Yields for benzamide derivatives typically range from 65% () to higher efficiencies using optimized coupling agents like HBTU .

- Purity is confirmed via NMR (>95% in ) and HPLC .

Pharmacokinetic and Toxicological Profiles

- PK1 Copolymer (): A related N-(2-hydroxypropyl)methacrylamide-doxorubicin conjugate exhibits a plasma elimination half-life of 93 hours and reduced cardiotoxicity compared to free doxorubicin. This highlights the 2-hydroxypropyl group’s role in improving pharmacokinetics .

- 7j: No toxicity data reported, but high docking scores suggest target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.